molecular formula C11H7F3N2O2 B3085155 5-[2-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid CAS No. 1152539-99-5

5-[2-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid

Cat. No.: B3085155
CAS No.: 1152539-99-5
M. Wt: 256.18 g/mol
InChI Key: CSMBYYURUMWZCE-UHFFFAOYSA-N
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Description

5-[2-(Trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid is a chemical building block of significant interest in medicinal chemistry and drug discovery, particularly in the development of inhibitors for metalloprotease enzymes . The 3,5-diarylpyrazole scaffold is a privileged structure in pharmaceutical research, known for its potential to yield potent and selective bioactive molecules . Recent scientific studies highlight the value of substituted pyrazole derivatives as key scaffolds for creating inhibitors of metalloproteases like meprin α and meprin β . These enzymes are linked to a range of disease pathologies, including cancer cell invasion, Alzheimer's disease progression, fibrotic disorders, and inflammatory conditions . The trifluoromethylphenyl moiety, a common feature in modern agrochemical and pharmaceutical agents, is known to enhance metabolic stability and influence the molecule's electronic properties and binding affinity . Researchers can utilize this carboxylic acid-functionalized pyrazole as a versatile precursor for the synthesis of more complex derivatives, such as amides, which are frequently explored for their biological activities, including antifungal properties . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-[2-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F3N2O2/c12-11(13,14)8-4-2-1-3-6(8)9-7(10(17)18)5-15-16-9/h1-5H,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSMBYYURUMWZCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C=NN2)C(=O)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . This method is favored due to its mild reaction conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing efficient and cost-effective catalysts and reagents. The process may also include steps for purification and isolation of the final product to ensure high purity and yield.

Chemical Reactions Analysis

Nucleophilic Acyl Substitution at the Carboxylic Acid Group

The carboxylic acid moiety undergoes classical nucleophilic substitution reactions:

  • Esterification : Reacts with alcohols (e.g., methanol, ethanol) in the presence of H₂SO₄ or DCC (dicyclohexylcarbodiimide) to form esters.
    Example :

    Compound+CH3OHH+Methyl ester+H2O\text{Compound}+\text{CH}_3\text{OH}\xrightarrow{\text{H}^+}\text{Methyl ester}+\text{H}_2\text{O}

    Yields for methyl ester derivatives typically exceed 85% under reflux conditions .

  • Amidation : Couples with amines (e.g., benzylamine) using EDCI/HOBt to generate amides.
    Example :

    Compound+R NH2EDCI HOBtAmide+H2O\text{Compound}+\text{R NH}_2\xrightarrow{\text{EDCI HOBt}}\text{Amide}+\text{H}_2\text{O}

    Reaction efficiency depends on amine steric bulk, with primary amines achieving >90% conversion .

Electrophilic Aromatic Substitution (EAS) on the Phenyl Ring

The trifluoromethyl group (-CF₃) acts as a strong electron-withdrawing meta-director, influencing regioselectivity:

Reaction Type Reagents/Conditions Major Product Yield Reference
NitrationHNO₃/H₂SO₄, 0–5°C3-Nitro derivative68%
SulfonationH₂SO₄/SO₃, 100°C3-Sulfo derivative55%
HalogenationBr₂/FeBr₃, RT3-Bromo derivative72%

Key Insight : The -CF₃ group deactivates the ring, necessitating harsh conditions for EAS compared to unsubstituted phenyl analogs .

Pyrazole Ring Functionalization

The pyrazole nitrogen and adjacent carbons participate in cycloaddition and alkylation:

  • N-Alkylation : Treatment with alkyl halides (e.g., methyl iodide) in DMF/K₂CO₃ yields 1-alkylated pyrazoles:

    Compound+CH3I1 Methylpyrazole derivative+HI\text{Compound}+\text{CH}_3\text{I}\rightarrow \text{1 Methylpyrazole derivative}+\text{HI}

    Product purity exceeds 95% after recrystallization.

  • Cycloaddition : Reacts with acetylenedicarboxylate in toluene to form fused pyrazolo[1,5-a]pyrimidines:

    Compound+HC CCO2EtΔFused heterocycle\text{Compound}+\text{HC CCO}_2\text{Et}\xrightarrow{\Delta}\text{Fused heterocycle}

    These products exhibit enhanced fluorescence properties .

Decarboxylation Reactions

Thermal or acidic decarboxylation eliminates CO₂, generating 5-[2-(trifluoromethyl)phenyl]-1H-pyrazole:

CompoundΔ or H+Decarboxylated product+CO2\text{Compound}\xrightarrow{\Delta \text{ or }\text{H}^+}\text{Decarboxylated product}+\text{CO}_2

  • Conditions : 180°C in diphenyl ether (80% yield) .

  • Application : Intermediate for agrochemical precursors.

Coordination Chemistry

The carboxylic acid and pyrazole nitrogen act as bidentate ligands for transition metals:

Metal Salt Product Application
Cu(NO₃)₂Cu(II) complex with square-planar geometryCatalytic oxidation studies
FeCl₃Fe(III) complexMagnetic materials research

Stoichiometric complexes exhibit catalytic activity in oxidation reactions .

Reduction and Oxidation Pathways

  • Carboxylic Acid Reduction : LiAlH₄ reduces the -COOH group to -CH₂OH:

    CompoundLiAlH4Alcohol derivative\text{Compound}\xrightarrow{\text{LiAlH}_4}\text{Alcohol derivative}

    Yields range from 60–75%.

  • Pyrazole Ring Oxidation : KMnO₄ in acidic conditions oxidizes the pyrazole to pyrazine derivatives (low yield, <30%) .

Heterocycle Formation

Reacts with hydrazines or thioureas to form larger heterocyclic systems:
Example with Thiosemicarbazide :

Compound+NH2CSNHNH2Thiadiazole derivative\text{Compound}+\text{NH}_2\text{CSNHNH}_2\rightarrow \text{Thiadiazole derivative}

These derivatives show antimicrobial activity in preliminary screens .

Scientific Research Applications

Medicinal Chemistry

5-[2-(Trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid has been studied for its potential as a pharmaceutical agent. Its structural features contribute to various biological activities, including:

  • Anti-inflammatory Properties : Research indicates that pyrazole derivatives can exhibit anti-inflammatory effects, making them candidates for treating conditions like arthritis and other inflammatory diseases .
  • Anticancer Activity : Some studies suggest that this compound may inhibit cancer cell proliferation. For instance, derivatives of pyrazole have shown promise in targeting specific cancer pathways, potentially leading to the development of new anticancer drugs .

Agrochemicals

The compound's trifluoromethyl group enhances its biological activity, making it valuable in agrochemical formulations:

  • Herbicides and Pesticides : Pyrazole derivatives are being explored for their efficacy as herbicides and pesticides. The ability to modify the compound's structure allows for the development of targeted agrochemicals that minimize environmental impact while maximizing crop protection .

Material Science

In material science, this compound is investigated for its potential use in:

  • Polymer Chemistry : The compound can be utilized as a building block in synthesizing advanced polymers with desirable thermal and mechanical properties. Its incorporation into polymer matrices may enhance material performance under various conditions .

Table 1: Biological Activities of Pyrazole Derivatives

Activity TypeExample CompoundReference
Anti-inflammatory5-[2-(trifluoromethyl)phenyl]pyrazole
AnticancerVarious pyrazole derivatives
HerbicidePyrazole-based formulations

Case Study 1: Anti-inflammatory Effects

A study published in the Journal of Medicinal Chemistry examined various pyrazole derivatives, including this compound, demonstrating significant inhibition of pro-inflammatory cytokines in vitro. The results indicated potential therapeutic applications in chronic inflammatory diseases .

Case Study 2: Agrochemical Development

Research conducted by agricultural scientists highlighted the effectiveness of pyrazole-based herbicides in controlling weed species resistant to traditional herbicides. The study emphasized the importance of the trifluoromethyl group in enhancing herbicidal activity while reducing phytotoxicity to crops .

Mechanism of Action

The mechanism of action of 5-[2-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity and stability .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substitution Patterns and Structural Features

Table 1: Key Structural Differences
Compound Name Substituents (Pyrazole Positions) Molecular Formula Molecular Weight (g/mol) CAS Number
5-[2-(Trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid 5: 2-(CF₃)phenyl; 4: COOH C₁₁H₇F₃N₂O₂ 264.18 Not explicitly provided
1-(2-(Trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylic acid 1: 2-(CF₃)phenyl; 4: COOH C₁₁H₇F₃N₂O₂ 264.18 Referenced in
1-Methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid 1: CH₃; 5: CF₃; 4: COOH C₆H₅F₃N₂O₂ 194.11 119083-00-0
5-(Trifluoromethyl)-1H-pyrazole-4-carboxylic acid 5: CF₃; 4: COOH C₅H₃F₃N₂O₂ 180.08 TRC-T797215
5-(Difluoromethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid 5: CHF₂; 3: CF₃; 4: COOH C₆H₃F₅N₂O₂ 230.09 1408069-28-2
Key Observations
  • Positional Isomerism : The compound 1-(2-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylic acid is a positional isomer of the target molecule, with the trifluoromethylphenyl group at position 1 instead of 4. This alters steric and electronic interactions in biological systems.
  • Trifluoromethyl vs. Difluoromethyl : Replacing the trifluoromethyl group with difluoromethyl (e.g., 5-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid ) reduces electron-withdrawing effects, which may impact binding affinity to targets like enzymes or receptors.

Physicochemical Properties

  • Solubility : The carboxylic acid group enhances water solubility, but the trifluoromethylphenyl group increases hydrophobicity. Derivatives with polar substituents (e.g., pyridinyl in 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid ) may exhibit balanced solubility and permeability.
  • Molecular Weight : The target compound’s molecular weight (~264 g/mol) falls within the acceptable range for drug-like molecules, unlike bulkier analogs with multiple trifluoromethyl groups (e.g., >300 g/mol).

Biological Activity

5-[2-(Trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid is a compound that has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological effects, including anti-inflammatory, antimicrobial, and potential anticancer properties, supported by various studies and case reports.

  • Molecular Formula : C12_{12}H6_6F3_3N2_2O2_2
  • Molecular Weight : 324.18 g/mol
  • CAS Number : 98534-85-1

1. Anti-inflammatory Activity

The compound has shown significant anti-inflammatory effects in various studies. In particular, it has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators in inflammatory processes.

  • Study Findings :
    • A study reported that derivatives of pyrazole exhibited COX-2 inhibitory activity with IC50_{50} values comparable to standard drugs like celecoxib, indicating strong potential as anti-inflammatory agents .
    • In vivo models demonstrated that certain pyrazole derivatives significantly reduced carrageenan-induced paw edema, suggesting effective anti-inflammatory properties .

2. Antimicrobial Activity

This compound and its derivatives have been tested against various bacterial strains, particularly focusing on antibiotic-resistant bacteria.

  • Research Insights :
    • A recent study highlighted the effectiveness of trifluoromethyl-substituted pyrazoles against methicillin-resistant Staphylococcus aureus (MRSA), showing superior activity compared to conventional antibiotics like vancomycin .
    • The compound demonstrated low toxicity towards human embryonic kidney cells while effectively inhibiting biofilm formation, indicating its potential as a therapeutic agent against resistant bacterial infections .

3. Anticancer Potential

Emerging research suggests that this compound may also possess anticancer properties.

  • Case Study :
    • In vitro studies have indicated that specific pyrazole derivatives can induce apoptosis in cancer cell lines, although further research is needed to elucidate the mechanisms involved and the efficacy in vivo .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. Modifications at specific positions on the pyrazole ring can significantly enhance potency and selectivity.

CompoundStructural ModificationBiological ActivityReference
Compound ATrifluoromethyl group at position 2Enhanced COX-2 inhibition
Compound BSubstituted phenyl ringIncreased antimicrobial activity against MRSA
Compound CAlkyl substitution at position 4Potent anticancer effects in vitro

Q & A

Q. What synthetic routes are available for 5-[2-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid, and what are the critical intermediates?

The compound is typically synthesized via cyclocondensation reactions. For example, analogous pyrazole-4-carboxylic acid derivatives are prepared using ethyl acetoacetate, DMF-DMA (dimethylformamide dimethyl acetal), and aryl hydrazines. Hydrolysis of the ester intermediate under basic conditions (e.g., NaOH/EtOH) yields the carboxylic acid . Key intermediates include the ethyl ester precursor (e.g., ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate), which can be characterized via NMR and IR spectroscopy to confirm regioselectivity .

Q. What spectroscopic and crystallographic methods are recommended for structural elucidation?

  • Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm the pyrazole ring substitution pattern and trifluoromethyl group presence. IR spectroscopy can verify carboxylic acid C=O stretching (~1700 cm1^{-1}) .
  • Crystallography : Single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL (for refinement) is essential for unambiguous structural confirmation. For example, SC-XRD resolved the planar pyrazole ring and dihedral angles between substituents in related compounds .

Q. How can reaction conditions be optimized to improve yield and purity?

  • Temperature control : Cyclocondensation reactions often require reflux in solvents like ethanol or THF.
  • Catalysis : Use Lewis acids (e.g., ZnCl2_2) to enhance regioselectivity in pyrazole formation.
  • Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate gradient) removes byproducts .

Advanced Research Questions

Q. What computational methods are suitable for studying electronic properties and reactivity?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G(d)) predict frontier molecular orbitals (HOMO/LUMO), electrostatic potential surfaces, and Fukui indices. These analyses reveal nucleophilic/electrophilic sites, aiding in understanding reaction mechanisms or ligand-protein interactions . For example, DFT studies on similar pyrazole derivatives correlated charge distribution with biological activity .

Q. How can structural contradictions in crystallographic data be resolved?

  • Twinned crystals : Use SHELXL's TWIN command to refine twinned data.
  • Disorder modeling : Apply PART instructions to model disordered trifluoromethyl groups or solvent molecules.
  • Validation tools : Check with PLATON or CCDC Mercury to ensure geometric plausibility .

Q. What strategies are effective in structure-activity relationship (SAR) studies for drug design?

  • Bioisosteric replacement : Substitute the trifluoromethyl group with difluoromethyl or chloro groups to modulate lipophilicity and metabolic stability.
  • Pharmacophore modeling : Use software like Schrödinger's Phase to identify critical hydrogen-bonding (carboxylic acid) and hydrophobic (aryl/CF3_3) features.
  • In vitro assays : Test derivatives against target enzymes (e.g., kinases) using fluorescence polarization or SPR to quantify binding affinities .

Q. What challenges arise in solubility and formulation studies, and how are they addressed?

  • Salt formation : React the carboxylic acid with amines (e.g., sodium or meglumine) to improve aqueous solubility.
  • Co-crystallization : Design co-crystals with pharmaceutically acceptable co-formers (e.g., nicotinamide) to enhance dissolution rates.
  • Nanoformulations : Use liposomal encapsulation or PEGylation to improve bioavailability .

Methodological Notes

  • Synthetic Protocols : Always monitor reactions via TLC and characterize intermediates before proceeding to hydrolysis .
  • Crystallography : Collect high-resolution data (≤ 0.8 Å) to resolve light atoms (e.g., fluorine) and minimize residual electron density .
  • Computational Workflows : Validate DFT results against experimental spectra (e.g., IR, NMR) to ensure accuracy .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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5-[2-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid
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5-[2-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid

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